Cas no 65399-00-0 (1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-)

1H-Isoindol-1-one, 2,3-dihydro-2-(1-methylethyl)- is a heterocyclic organic compound featuring an isoindolinone core structure with an isopropyl substituent at the 2-position. This scaffold is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The compound's rigid bicyclic framework and functional group compatibility make it suitable for derivatization in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions and well-characterized reactivity profile further enhance its utility in synthetic chemistry applications. The isopropyl group may influence steric and electronic properties, offering tunability for structure-activity relationship studies.
1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)- structure
65399-00-0 structure
商品名:1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-
CAS番号:65399-00-0
MF:C11H13NO
メガワット:175.22702
CID:501563
PubChem ID:18740735

1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-
    • Phthalimidine,2-isopropyl- (7CI)
    • 1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-(9CI)
    • 65399-00-0
    • SB65122
    • 2-Isopropyl-2,3-dihydro-1H-isoindol-1-one
    • 2-Isopropylisoindolin-1-one
    • SCHEMBL120182
    • インチ: InChI=1S/C11H13NO/c1-8(2)12-7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3
    • InChIKey: KTKXZUQPMJVMKJ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)N1CC2=CC=CC=C2C1=O

計算された属性

  • せいみつぶんしりょう: 175.09979
  • どういたいしつりょう: 175.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

  • PSA: 20.31

1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
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1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)- 関連文献

1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-に関する追加情報

1H-Isoindol-1-one, 2,3-dihydro-2-(1-methylethyl)- (CAS No: 65399-00-0)

The compound 1H-Isoindol-1-one, 2,3-dihydro-2-(1-methylethyl)-, also known by its CAS registry number 65399-00-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of isoindoles, which are bicyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a fused bicyclic system with a ketone group at the 1-position and an isopropyl substituent at the 2-position of the dihydroisoindole ring. This unique structure contributes to its versatile reactivity and potential for further functionalization.

Recent studies have highlighted the importance of isoindole derivatives in drug discovery. For instance, researchers have explored the use of 1H-Isoindol-1-one derivatives as potential inhibitors of various enzymes, including kinases and proteases. These findings underscore the compound's role in medicinal chemistry as a scaffold for developing bioactive molecules. Moreover, the dihydroisoindole moiety has been shown to exhibit antioxidant properties, making it a promising candidate for applications in cosmeceuticals and nutraceuticals.

The synthesis of 65399-00-0 typically involves multi-step organic reactions. One common approach is the cyclization of amino carbonyl compounds under specific conditions to form the isoindole core. The introduction of the isopropyl group at the 2-position can be achieved through alkylation or acylation reactions. The optimization of these synthetic routes has been a focus of recent research, with chemists seeking to improve yields and reduce reaction times while maintaining high purity levels.

In terms of physical properties, 1H-Isoindol-1-one is known for its moderate solubility in organic solvents and its ability to form stable crystalline structures. These properties make it suitable for various analytical techniques, including X-ray crystallography, which has been instrumental in determining its molecular geometry and conformational preferences. Recent advances in computational chemistry have also enabled researchers to model the electronic structure and reactivity of this compound with unprecedented accuracy.

The application of CAS No: 65399-00-0 extends beyond traditional chemical synthesis. In materials science, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation. Additionally, its photochemical stability makes it a candidate for use in solar cells and other optoelectronic devices.

In conclusion, 1H-Isoindol-1-one, 2,3-dihydro-2-(1-methylethyl)-, or CAS No: 65399-00-0, stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for researchers in both academia and industry.

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